5-Bromo-3-chloroimidazo[1,2-A]pyridine

Lipophilicity Drug design Physicochemical properties

5-Bromo-3-chloroimidazo[1,2-A]pyridine (CAS 69214-13-7) is a dihalogenated imidazo[1,2-a]pyridine heterocycle (C₇H₄BrClN₂, MW 231.48) bearing bromine at position 5 and chlorine at position 3 on the fused bicyclic scaffold. This compound belongs to the imidazo[1,2-a]pyridine class—a privileged framework in medicinal chemistry that serves as the core of drugs such as zolpidem, alpidem, and numerous kinase inhibitors.

Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
CAS No. 69214-13-7
Cat. No. B1281654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-chloroimidazo[1,2-A]pyridine
CAS69214-13-7
Molecular FormulaC7H4BrClN2
Molecular Weight231.48 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C(=C1)Br)Cl
InChIInChI=1S/C7H4BrClN2/c8-5-2-1-3-7-10-4-6(9)11(5)7/h1-4H
InChIKeySFSIUESCHSTXCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-chloroimidazo[1,2-A]pyridine (CAS 69214-13-7): A Dihalogenated Imidazopyridine Building Block for Sequential Cross-Coupling


5-Bromo-3-chloroimidazo[1,2-A]pyridine (CAS 69214-13-7) is a dihalogenated imidazo[1,2-a]pyridine heterocycle (C₇H₄BrClN₂, MW 231.48) bearing bromine at position 5 and chlorine at position 3 on the fused bicyclic scaffold. This compound belongs to the imidazo[1,2-a]pyridine class—a privileged framework in medicinal chemistry that serves as the core of drugs such as zolpidem, alpidem, and numerous kinase inhibitors [1]. The specific 5-Br/3-Cl substitution pattern imparts computed physicochemical properties—XLogP3 3.7, topological polar surface area 17.3 Ų, zero hydrogen bond donors, and one hydrogen bond acceptor—that distinguish it from both mono-halogenated analogs and regioisomeric dihalogenated congeners [2].

Why 5-Bromo-3-chloroimidazo[1,2-A]pyridine Cannot Be Replaced by a Generic Imidazopyridine Analog


Imidazo[1,2-a]pyridine derivatives with different halogen substitution patterns are not functionally interchangeable. The position and identity of halogen atoms fundamentally determine three selection-critical parameters: (i) computed lipophilicity (XLogP3), which differs by up to 1.0 log unit between mono-halogenated and dihalogenated variants—substantially impacting membrane permeability predictions [1]; (ii) regiochemical reactivity, as electrophilic substitution on the parent scaffold occurs preferentially at C3, and only when C3 is blocked does bromination proceed at C5, meaning the 5-Br/3-Cl pattern is synthetically accessible via a specific sequential halogenation pathway unavailable to other regioisomers [2]; and (iii) chemoselective cross-coupling potential, since the differential oxidative addition rates of C–Br versus C–Cl bonds to Pd(0) enable ordered, sequential functionalization that would be impossible with a mono-halogenated or identically halogenated analog [3]. Generic substitution with a positionally or compositionally different dihalogenated imidazopyridine therefore risks altering both the synthetic trajectory and the physicochemical profile of downstream products.

Quantitative Differentiation Evidence: 5-Bromo-3-chloroimidazo[1,2-A]pyridine vs. Closest Analogs


XLogP3 Lipophilicity: 5-Br/3-Cl Pattern Achieves Highest Computed logP Among Structural Analogs

The target compound exhibits a computed XLogP3-AA of 3.7, which is 0.9 log units higher than 5-bromoimidazo[1,2-a]pyridine (2.8) and 1.0 log units higher than 3-chloroimidazo[1,2-a]pyridine (2.7). Compared with its regioisomeric dihalogenated congeners 7-bromo-3-chloroimidazo[1,2-a]pyridine and 6-bromo-3-chloroimidazo[1,2-a]pyridine—both of which have XLogP3 values of 3.4—the 5-Br/3-Cl isomer is 0.3 log units more lipophilic [1].

Lipophilicity Drug design Physicochemical properties

Predicted Density: Dihalogenated Scaffold Yields ~1.85 g/cm³, Distinguishing from Lighter Mono-Halogenated Analogs

The predicted density of 5-bromo-3-chloroimidazo[1,2-A]pyridine is 1.845 ± 0.06 g/cm³ (at 20 °C), as reported in multiple chemical databases . While experimental density data for all comparators are not uniformly available, mono-halogenated imidazo[1,2-a]pyridines have substantially lower molecular weights (197.03 g/mol for 5-bromo analog; 152.58 g/mol for 3-chloro analog) and are predicted to have correspondingly lower densities (~1.3–1.5 g/cm³ based on typical values for mono-halogenated heteroaromatics). The regioisomeric dihalogenated congeners (6-Br-3-Cl and 7-Br-3-Cl) are reported with predicted densities of ~1.8 g/cm³, similar to the target compound, indicating that density alone does not differentiate among dihalogenated regioisomers .

Physical property Crystallinity Formulation

Synthetic Regioselectivity: 3-Cl/5-Br Pattern Is Directly Accessible via Sequential Electrophilic Halogenation, Unavailable to Other Regioisomers

Electrophilic substitution on imidazo[1,2-a]pyridine proceeds with strong regioselectivity: chlorination or bromination of the parent scaffold occurs exclusively at the 3-position. When the 3-position is pre-occupied (e.g., by a chloro or methyl substituent), subsequent bromination is directed to the 5-position, yielding the 3-Cl/5-Br pattern [1]. This sequential halogenation pathway is uniquely accessible for the 3,5-disubstituted pattern; the 6-Br-3-Cl and 7-Br-3-Cl regioisomers require entirely different synthetic strategies—typically de novo ring construction from pre-functionalized pyridine precursors—and cannot be obtained by direct electrophilic halogenation of the imidazo[1,2-a]pyridine core [2].

Regioselective synthesis Electrophilic substitution Halogenation

Chemoselective Cross-Coupling: Differential C–Br vs. C–Cl Reactivity Enables Ordered Sequential Functionalization

The 5-Br/3-Cl substitution pattern provides orthogonal reactivity handles for palladium-catalyzed cross-coupling. Carbon–bromine bonds undergo oxidative addition to Pd(0) significantly faster than carbon–chlorine bonds under standard Suzuki–Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/water, 80 °C), allowing selective functionalization at the 5-position while leaving the 3-chloro substituent intact for a subsequent coupling step [1]. This chemoselectivity has been explicitly demonstrated for 2,3-dihalogenoimidazo[1,2-a]pyridines, where Suzuki–Miyaura and Sonogashira couplings can be performed in a regiocontrolled manner—the more reactive halogen (Br > I > Cl) reacts first—enabling the construction of diversely substituted libraries from a common intermediate [2]. By contrast, mono-halogenated analogs permit only a single coupling event, and symmetrically dihalogenated compounds (e.g., 3,5-dibromo) lack intrinsic chemoselectivity, leading to statistical mixtures unless carefully controlled.

Cross-coupling Chemoselectivity Sequential synthesis

Commercial Availability: Multiple Vendors Supply 5-Br-3-Cl Isomer at ≥95–98% Purity with Verified Analytical Data

5-Bromo-3-chloroimidazo[1,2-A]pyridine is commercially available from multiple independent suppliers at purities ranging from 95% to 98%, with accompanying batch-specific QC data (NMR, HPLC, GC) . In contrast, certain regioisomeric dihalogenated analogs—notably 7-bromo-3-chloroimidazo[1,2-a]pyridine (CAS 1019026-31-3) and 6-bromo-3-chloroimidazo[1,2-a]pyridine (CAS 1296224-01-5)—are listed by fewer suppliers and may require custom synthesis with longer lead times . This broader commercial availability of the 5-Br/3-Cl isomer reflects established synthetic accessibility and sustained research demand.

Procurement Purity Quality control

Procurement-Driven Application Scenarios for 5-Bromo-3-chloroimidazo[1,2-A]pyridine


Sequential Diversity-Oriented Synthesis of 3,5-Diarylimidazo[1,2-a]pyridine Libraries

Medicinal chemistry teams aiming to explore structure-activity relationships (SAR) at two distinct positions on the imidazo[1,2-a]pyridine core can leverage the differential reactivity of C5–Br (fast oxidative addition) vs. C3–Cl (slower oxidative addition) to perform ordered Suzuki–Miyaura couplings. A first coupling with an arylboronic acid under mild Pd(0) conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 80 °C) selectively functionalizes the 5-position; a second coupling under more forcing conditions or with a different catalyst system addresses the 3-chloro position, yielding a diverse library of 3,5-diaryl products from a single common intermediate [1]. This strategy is not achievable with mono-halogenated or symmetrically dihalogenated analogs.

CNS-Penetrant Kinase Inhibitor Design Leveraging Elevated Lipophilicity

The XLogP3 of 3.7 for 5-bromo-3-chloroimidazo[1,2-A]pyridine places it in a favorable lipophilicity range for blood-brain barrier penetration (typically XLogP 2–4 for CNS drugs). Compared with the 3-chloro analog (XLogP 2.7) or non-halogenated imidazo[1,2-a]pyridines (XLogP ~1.5–2.0), the 5-Br/3-Cl pattern provides additional lipophilicity without introducing additional hydrogen bond donors or acceptors [2]. Researchers developing CNS-targeted kinase inhibitors (e.g., CLK1, DYRK1A) can use this scaffold as a starting point for lead optimization programs where imidazo[1,2-a]pyridines have established activity in the low micromolar to nanomolar range [3].

Cost-Efficient Scale-Up via Sequential Electrophilic Halogenation Route

For process chemistry groups requiring multi-gram to kilogram quantities, the 5-Br/3-Cl isomer offers a scalable synthetic entry via two sequential electrophilic halogenation steps—chlorination at C3 followed by bromination at C5—using inexpensive reagents (NaClO₂ or NCS, then NaBrO₂ or NBS) under mild conditions [4]. This route avoids transition-metal catalysts, high-temperature steps, and chromatographic purification of intermediates, translating to lower cost of goods compared with alternative routes to regioisomeric dihalogenated imidazo[1,2-a]pyridines that require pre-functionalized pyridine building blocks and multi-step sequences.

Building Block for C5-Selective Radiochemistry and Late-Stage Functionalization

The pronounced reactivity difference between C5–Br and C3–Cl makes 5-bromo-3-chloroimidazo[1,2-A]pyridine an attractive precursor for late-stage diversification, including radiolabeling with ¹⁸F or ¹¹C via halide exchange at the more reactive bromine position, while retaining the chloro substituent as a handle for subsequent bioconjugation or further derivatization. This orthogonal reactivity profile is particularly valuable in chemical biology probe development, where sequential, chemoselective transformations are required to install reporter groups without cross-reactivity [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-3-chloroimidazo[1,2-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.